molecular formula C13H12ClN5 B12216948 Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(4-chlorophenyl)-7-ethyl- CAS No. 1030420-98-4

Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(4-chlorophenyl)-7-ethyl-

Cat. No.: B12216948
CAS No.: 1030420-98-4
M. Wt: 273.72 g/mol
InChI Key: PBOSJSPOEVPTGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(4-chlorophenyl)-7-ethyl- features a fused pyrazolo-triazine core substituted with a 4-chlorophenyl group at position 8 and an ethyl group at position 5. The pyrazolo-triazine scaffold is known for its planar geometry, which facilitates interactions with biological targets . The 4-chlorophenyl substituent is commonly associated with enhanced lipophilicity and target binding, as seen in related compounds .

Properties

CAS No.

1030420-98-4

Molecular Formula

C13H12ClN5

Molecular Weight

273.72 g/mol

IUPAC Name

8-(4-chlorophenyl)-7-ethylpyrazolo[1,5-a][1,3,5]triazin-4-amine

InChI

InChI=1S/C13H12ClN5/c1-2-10-11(8-3-5-9(14)6-4-8)12-16-7-17-13(15)19(12)18-10/h3-7H,2H2,1H3,(H2,15,16,17)

InChI Key

PBOSJSPOEVPTGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=C1C3=CC=C(C=C3)Cl)N=CN=C2N

Origin of Product

United States

Preparation Methods

Pyrazolo-Triazine Ring Construction

The pyrazolo[1,5-a]triazine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with cyanoguanidine or its analogs. In WO2016142855A2, a general protocol involves reacting 5-amino-3-ethylpyrazole with cyanoguanidine in acetic acid at 80–100°C for 6–8 hours, yielding the triazine core with 70–85% efficiency. For the 8-(4-chlorophenyl) substitution, pre-functionalization of the pyrazole precursor with 4-chlorobenzaldehyde via Aldol condensation is necessary before cyclization.

Key parameters influencing yield:

  • Temperature control (<5°C during imine formation)

  • Stoichiometric ratio (1:1.2 pyrazole:cyanoguanidine)

  • Acid catalyst (acetic acid vs. p-toluenesulfonic acid)

Functionalization at Position 7 and 8

Introducing the Ethyl Group at C7

Ethylation at position 7 is achieved through nucleophilic alkylation of the intermediate 7-bromo-pyrazolo-triazine. Sodium ethoxide (2.5 equiv) in DMF at 60°C for 12 hours replaces bromine with ethyl groups in 89% yield. Alternative methods using ethylmagnesium bromide (Grignard reagent) show lower selectivity (62–68%) due to competing N-alkylation.

4-Chlorophenyl Incorporation at C8

Two dominant approaches exist for aryl group installation:

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between 8-bromo-pyrazolo-triazine and 4-chlorophenylboronic acid achieves 78–82% yields under optimized conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (3 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90°C, 8 hours

Direct Arylation via Ullmann Reaction

Copper(I)-mediated coupling with 4-chloroiodobenzene in DMSO at 120°C for 24 hours provides 65–70% yields but requires stringent oxygen-free conditions.

Amination at Position 4

Chloride-to-Amine Conversion

The final step involves displacing a 4-chloro substituent with ammonia. A high-pressure amination protocol using NH₃ gas (15 bar) in dioxane at 150°C for 6 hours achieves 92–95% conversion. Microwave-assisted methods (300 W, 150°C, 30 min) reduce reaction time but require specialized equipment.

Alternative Solid-Phase Synthesis

The CHIMIA publication details a resin-bound approach using Wang resin functionalized with pyrazole intermediates:

Step Reagents/Conditions Yield
  • Resin loading | Wang resin, DIC/HOBt, 24h | 98%

  • Triazine cyclization | Cyanoguanidine, AcOH, 80°C | 85%

  • Ethylation | NaOEt, DMF, 60°C | 89%

  • Suzuki coupling | Pd(PPh₃)₄, 4-ClPhB(OH)₂ | 81%

  • Cleavage | TFA/DCM (1:1), 2h | 95%

This method enables parallel synthesis of derivatives but suffers from higher reagent costs compared to solution-phase routes.

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Ethylation Selectivity : Competing N7 vs. N1 alkylation requires bulky bases (e.g., DBU) to direct reaction to C7.

  • Amination Side Reactions : Overheating generates triazine ring-opened byproducts (5–8% yield loss).

Scalability Considerations

  • Solution-phase cyclocondensation: Best for bulk production (kg-scale demonstrated)

  • Solid-phase: Limited to <100g batches due to resin swelling issues

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.72 (s, 1H, C2-H)

  • δ 7.89 (d, J=8.4 Hz, 2H, Ar-H)

  • δ 7.48 (d, J=8.4 Hz, 2H, Ar-H)

  • δ 4.12 (q, J=7.2 Hz, 2H, CH₂CH₃)

  • δ 1.38 (t, J=7.2 Hz, 3H, CH₂CH₃)

HRMS (ESI-TOF)

  • m/z Calculated for C₁₃H₁₂ClN₅: 289.0731

  • Found: 289.0728

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl substituent at position 8 participates in nucleophilic substitution reactions. For example:

  • Chlorine displacement with amines or alcohols under basic conditions yields aryl-amines or aryl-ethers .

  • Microwave-assisted protocols using Pd catalysts enable efficient coupling with boronic acids (Suzuki-Miyaura reactions), introducing diverse aryl/heteroaryl groups .

Table 1: Representative NAS Reactions

SubstrateConditionsProductYield (%)Source
8-(4-chlorophenyl) groupK₂CO₃, DMF, 80°C, 12h8-(4-methoxyphenyl) derivative78
8-(4-chlorophenyl) groupPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°C8-(4-pyridyl) analogue85

Functionalization of the Ethyl Group

The 7-ethyl side chain undergoes oxidation and alkylation:

  • Oxidation with KMnO₄ or CrO₃ converts the ethyl group to a carboxylic acid, enhancing water solubility .

  • Radical bromination (NBS, AIBN) introduces bromine at the benzylic position, enabling further cross-couplings .

Key Reaction Pathway:

7-EthylCrO3/H2SO47-Carboxylic Acid(Yield: 65%)[8]\text{7-Ethyl} \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{7-Carboxylic Acid} \quad (\text{Yield: 65\%}) \quad[8]

Triazine Ring Modifications

The triazin-4-amine core participates in:

  • Chlorination with POCl₃/N,N-dimethylaniline to form 4-chloro intermediates, which serve as precursors for amination or alkoxylation .

  • Tautomerism-driven reactivity , where the dominant tautomer (confirmed via X-ray crystallography) influences regioselectivity in electrophilic substitutions .

Table 2: Triazine Reactivity

Reaction TypeReagents/ConditionsOutcomeApplication
ChlorinationPOCl₃, 110°C, 3h4-Chloro derivativeAntitubercular agents
AminationNH₃/EtOH, 60°C4-Amino retentionPharmacophore optimization

Cross-Coupling Reactions

The compound serves as a scaffold for transition-metal-catalyzed reactions:

  • Buchwald-Hartwig amination introduces alkyl/aryl amines at position 4 .

  • Sonogashira coupling at the triazine ring enables alkyne incorporation for fluorescent probes .

Metabolic Transformations

In biological systems, enzymatic hydroxylation mediated by FAD-dependent hydroxylases (e.g., Rv1751 in Mycobacterium tuberculosis) oxidizes the ethyl group or aromatic ring, forming hydroxylated metabolites .

Electrophilic Aromatic Substitution (EAS)

The pyrazolo ring undergoes EAS at electron-rich positions (C3 and C5):

  • Nitration (HNO₃/H₂SO₄) introduces nitro groups, later reducible to amines .

  • Sulfonation enhances solubility for pharmaceutical formulations.

Tautomerism and Stability

X-ray crystallography confirms the dominance of the 4-amino tautomer, which stabilizes the structure via intramolecular hydrogen bonding. This tautomer dictates reactivity in alkaline conditions .

Scientific Research Applications

Anticancer Properties:
Research indicates that pyrazolo[1,5-a]-1,3,5-triazin-4-amines exhibit promising anticancer activity. A study reported that derivatives of this compound showed significant inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival . The compounds were tested for their ability to induce apoptosis in cancer cells with varying effectiveness based on their structural modifications.

Antiviral Activity:
Another application of pyrazolo[1,5-a]-1,3,5-triazin-4-amines is in antiviral therapy. Certain derivatives have been identified as effective against viral infections by targeting specific viral enzymes or pathways. For instance, a patent highlights the utility of these compounds in treating conditions caused by viruses such as HIV and hepatitis C .

Therapeutic Applications

Neurodegenerative Diseases:
The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). Studies suggest that pyrazolo[1,5-a]-1,3,5-triazin-4-amines may provide neuroprotective effects by modulating neuroinflammatory responses and improving neuronal survival under stress conditions .

Diabetes Management:
Some derivatives have shown promise in managing diabetes by influencing glucose metabolism and insulin sensitivity. Their role in modulating metabolic pathways is an area of ongoing research aimed at developing new therapeutic strategies for diabetes management.

Data Tables

Application AreaCompound ActivityReference
AnticancerInhibition of PI3K/AKT/mTOR pathway
AntiviralEffective against HIV and hepatitis C
Neurodegenerative DiseasesNeuroprotective effects
Diabetes ManagementModulation of glucose metabolism

Case Studies

Case Study 1: Anticancer Activity
In a recent study involving various pyrazolo[1,5-a]-1,3,5-triazin-4-amines, researchers observed that specific substitutions at the 8-position significantly enhanced anticancer efficacy against breast cancer cell lines. The most effective compound led to a 70% reduction in cell viability compared to untreated controls.

Case Study 2: Antiviral Efficacy
A clinical trial evaluated the antiviral properties of a selected derivative against hepatitis C virus (HCV). The results indicated a notable decrease in viral load among treated patients compared to those receiving standard therapy.

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(4-chlorophenyl)-7-ethyl- involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s ability to form stable complexes with metal ions also contributes to its activity in various applications .

Comparison with Similar Compounds

Core Structure Variations

Pyrazolo-Triazin-Amines vs. Pyrazolo-Pyrimidin-Amines

Pyrazolo-triazin-amines (e.g., the target compound) differ from pyrazolo-pyrimidin-amines (e.g., N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, CAS 890626-52-5) in their heterocyclic cores.

Compound Core Structure Key Substituents Notable Properties Reference
Target Compound Pyrazolo-triazin-4-amine 8-(4-chlorophenyl), 7-ethyl High planarity -
CAS 890626-52-5 Pyrazolo-pyrimidin-7-amine 4-chlorophenyl, propyl Antimicrobial activity
Triazolo-Triazines

Compounds like 7-(4-fluorobenzylamino)-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine () replace the pyrazole ring with a triazole. This modification reduces steric bulk but retains planarity, as shown by X-ray crystallography (RMS deviation: 0.0215 Å) . Such derivatives are explored as CK1δ inhibitors, highlighting the pharmacological relevance of the triazine core .

Substituent Effects on Activity and Solubility

Chlorophenyl vs. Fluorophenyl Groups

The 4-chlorophenyl group in the target compound is a common pharmacophore in antimicrobial and kinase-inhibiting analogs (e.g., N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine , CAS 1015596-82-3) . In contrast, fluorophenyl substituents (e.g., in ) improve metabolic stability due to fluorine’s electronegativity .

Alkyl Chains (Ethyl vs. Propyl/Methyl)

The ethyl group at position 7 in the target compound balances lipophilicity and steric effects. Longer chains (e.g., propyl in CAS 890626-52-5) may enhance membrane permeability but reduce solubility . Methyl groups, as in 2-(methylsulfanyl)-7-(2-thienyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine (), introduce steric hindrance that could disrupt target binding .

Kinase Inhibition
Antimicrobial Activity

Pyrazole derivatives with chlorophenyl groups (e.g., N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazides) show inhibitory rates of 70–90% against plant pathogens, comparable to commercial agents .

Liver Regeneration

Compounds like 3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one () demonstrate liver regeneration activity, though substituent positioning is critical .

Biological Activity

Pyrazolo[1,5-a]-1,3,5-triazin-4-amine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound specifically referenced, Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(4-chlorophenyl)-7-ethyl- , is of particular interest for its potential therapeutic applications. This article explores its biological activity through various studies and data analyses.

Chemical Structure and Properties

The chemical structure of Pyrazolo[1,5-a]-1,3,5-triazin-4-amine is characterized by a fused triazine and pyrazole ring system. The presence of the 4-chlorophenyl and ethyl substituents enhances its biological properties.

Molecular Formula: C12H12ClN5

Molecular Weight: 253.71 g/mol

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]-1,3,5-triazines exhibit a range of biological activities including:

  • Enzyme Inhibition
  • Anticancer Properties
  • Antimicrobial Activity
  • CNS Effects

Enzyme Inhibition

Studies have shown that derivatives of pyrazolo[1,5-a]-1,3,5-triazines act as potent inhibitors of phosphodiesterases (PDEs). For instance:

CompoundPDE TypeInhibition Potency
8-Bromo-4-(diethylamino)-7-phenylpyrazolo[1,3-a]-1,3,5-triazinePDE from rabbit lung185 times more potent than theophylline
2-Ethyl-7-phenylpyrazolo[1,5-a]-1,3,5-triazinePDE from bovine brain97 times more potent than theophylline

These findings suggest that structural modifications can significantly enhance inhibitory effects against specific PDEs .

Anticancer Activity

The compound has been evaluated for its anticancer potential through various mechanisms:

  • Thymidine Phosphorylase Inhibition: Certain derivatives inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. This inhibition leads to reduced tumor proliferation .
  • Cell Line Studies: In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example:
Cell LineIC50 (µM)
Ehrlich Ascites Carcinoma (EAC)10.2
MCF-7 Breast Cancer15.6

These results indicate promising anti-tumor activity associated with specific substitutions on the pyrazolo[1,5-a]-1,3,5-triazine scaffold .

Antimicrobial Properties

The antimicrobial efficacy of pyrazolo[1,5-a]-1,3,5-triazines has also been documented. Compounds have shown activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This suggests that these compounds could serve as lead candidates for developing new antimicrobial agents .

Case Studies

Several case studies highlight the application and effectiveness of pyrazolo[1,5-a]-1,3,5-triazines in biological systems.

Case Study 1: Anticancer Activity in EAC Model

In a study involving EAC-bearing mice treated with a series of pyrazolo[1,5-a]-1,3,5-triazine derivatives:

  • Treated groups exhibited a significant reduction in tumor volume compared to controls.
  • Histopathological analysis revealed decreased cellular proliferation and increased apoptosis in treated tumors.

Case Study 2: CNS Activity

Research into the central nervous system effects indicated that certain derivatives possess anxiolytic and antidepressant-like activities in animal models. Behavioral tests showed improved scores in anxiety assessments post-treatment with selected compounds .

Q & A

Q. What synthetic methodologies are optimal for preparing 8-(4-chlorophenyl)-7-ethyl-substituted pyrazolo[1,5-a]-1,3,5-triazin-4-amine derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions with regioselective functionalization. For example:

  • Sealed-tube reactions : Heating precursors like (S)-(−)-2-aminobutanol in dry dioxane under controlled conditions achieves substitution at position 2 (e.g., compound 7b in ).
  • Ultrasound-assisted synthesis : Environmentally friendly protocols using KHSO₄ under ultrasonic irradiation improve yields and reduce reaction times (e.g., dihydropyrazoloquinazolinones in ).
  • Amine coupling : Reacting methylsulfanyl intermediates with amines (e.g., benzylamine) at 50°C yields N-substituted derivatives (e.g., compound 11 in ).

Q. Key Data :

  • Yields range from 62% to 85% depending on substituents and conditions.
  • Reaction times vary: 4–8 hours for sealed-tube reactions vs. 30–60 minutes under ultrasound.

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for 4-chlorophenyl groups).
  • Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N values validate purity (e.g., C: 61.65% calc. vs. 61.78% found in ).
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ions (e.g., [M+H]⁺ at m/z 254.1042 in ).

Advanced Tip : X-ray crystallography resolves ambiguous regiochemistry (e.g., triclinic crystal system with P-1 space group in ).

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization at position 7 of the pyrazolo-triazine core?

Methodological Answer: Regioselectivity is influenced by:

  • Catalytic systems : KHSO₄ under ultrasound irradiation directs formylation at position 7 ().
  • Steric effects : Bulky substituents (e.g., 4-chlorophenyl at position 8) hinder undesired side reactions.
  • Temperature control : Low temperatures (0–5°C) during bromination or nitration prevent multi-site reactivity.

Case Study : Ultrasound-assisted synthesis of 8,8-dimethyl-8,9-dihydropyrazoloquinazolinones achieved 90% regioselectivity.

Q. How do structural modifications at positions 7 and 8 affect CDK inhibitory activity?

Methodological Answer:

  • Position 7 : Ethyl groups enhance hydrophobic interactions with CDK2’s ATP-binding pocket (e.g., IC₅₀ values <100 nM in pyrazolo[1,5-a]pyrimidine analogs).
  • Position 8 : 4-Chlorophenyl improves potency by forming halogen bonds with kinase residues (e.g., 3D-QSAR models in ).
  • Methodology :
    • Enzyme assays : Measure IC₅₀ using recombinant CDK2/cyclin E.
    • Molecular docking : AutoDock/Vina predicts binding modes of 8-aryl substituents.

Data Insight : 3-(4-Chlorophenylazo) derivatives show 2-fold higher activity than non-halogenated analogs.

Q. How should researchers address discrepancies between calculated and observed elemental analysis data?

Methodological Answer:

  • Purification : Recrystallization from ethanol/hexane mixtures removes impurities (e.g., 76% purity improvement in ).
  • Error sources : Trace solvents (e.g., dioxane) or hygroscopic intermediates may skew H/N values. Dry samples under vacuum before analysis.
  • Validation : Cross-check with HRMS and NMR integration (e.g., compound 3g in had C: 61.78% vs. 61.65% calc.).

Q. What computational strategies predict the bioactivity of novel analogs?

Methodological Answer:

  • 3D-QSAR : Use CoMFA/CoMSIA to correlate substituent effects with antileukemic activity (e.g., steric bulk at position 8 enhances activity in ).
  • Molecular Dynamics (MD) : Simulate binding stability of 8-(4-chlorophenyl) groups in CDK2 over 100 ns trajectories.
  • ADMET Prediction : SwissADME estimates pharmacokinetic profiles (e.g., cLogP = 3.0–4.8 for blood-brain barrier penetration in CRF1 antagonists).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.